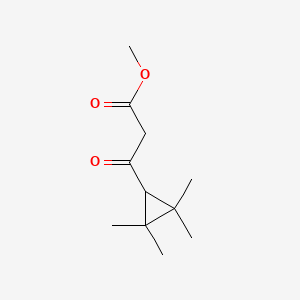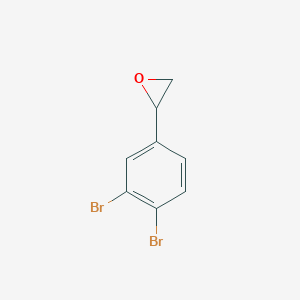
(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol is a chiral amino alcohol that features a nitro group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol can be achieved through the asymmetric Henry reaction (also known as the nitroaldol reaction) of nitromethane with substituted aromatic aldehydes. This reaction is catalyzed by chiral bis(β-amino alcohol)-copper(II) acetate complexes in ethanol at ambient temperature. The reaction conditions are mild, and the process yields high enantiomeric purity and excellent chemical yields .
Industrial Production Methods
Industrial production of this compound typically involves the use of robust catalytic systems that ensure high efficiency and selectivity. The use of green solvents and base-free reactions are preferred to minimize environmental impact and enhance sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding nitro ketones.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro ketones
Reduction: Diamines
Substitution: Various substituted amino alcohols
Applications De Recherche Scientifique
(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.
Mécanisme D'action
The mechanism of action of (s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol involves its interaction with various molecular targets and pathways. In catalytic reactions, the chiral amino alcohol acts as a ligand, coordinating with metal ions to form highly enantioselective catalysts. These catalysts facilitate the formation of carbon-carbon bonds in asymmetric synthesis, leading to the production of enantiomerically enriched molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (s)-2-Amino-2-(3-nitrophenyl)ethan-1-ol
- (s)-2-Amino-2-(4-nitrophenyl)ethan-1-ol
- (s)-2-Amino-2-(2-chlorophenyl)ethan-1-ol
- (s)-2-Amino-2-(2-bromophenyl)ethan-1-ol
Uniqueness
(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol is unique due to the position of the nitro group on the aromatic ring, which influences its reactivity and the types of reactions it undergoes. The specific arrangement of functional groups in this compound allows for selective interactions in catalytic processes, making it a valuable chiral building block in asymmetric synthesis .
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-7(5-11)6-3-1-2-4-8(6)10(12)13/h1-4,7,11H,5,9H2/t7-/m1/s1 |
Clé InChI |
ZVFTWSQDUOJVMD-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[C@@H](CO)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C(CO)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


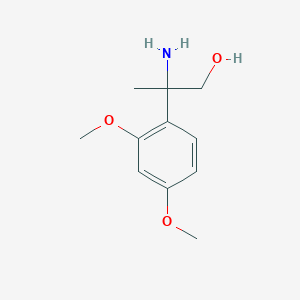
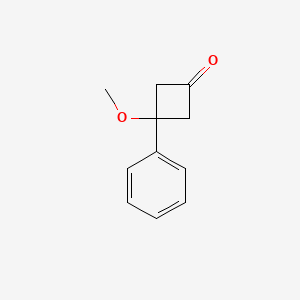

![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
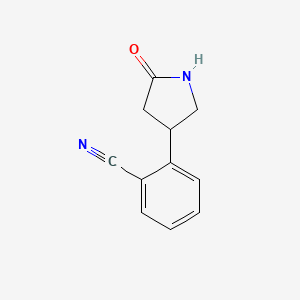
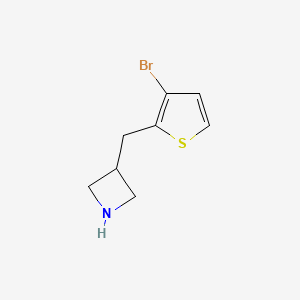
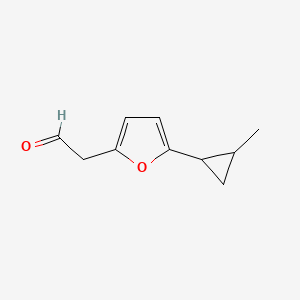
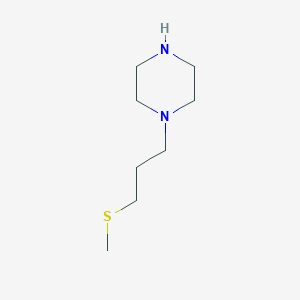

![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)

